sec-Butylhydrazine
Overview
Description
Sec-Butylhydrazine is a chemical compound that is used in various applications. It is available in different forms such as this compound hydrochloride and this compound dihydrochloride . The exact use of this compound is not specified in the sources, but it is generally used in laboratory settings for chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H12N2 . This indicates that it contains 4 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a solid compound . The InChI key for this compound is MAOHZRUELSGCPI-UHFFFAOYSA-N . The InChI key for this compound dihydrochloride is LKAMBWQCMVFVEE-UHFFFAOYSA-N .Scientific Research Applications
Carcinogenicity Studies
- sec-Butylhydrazine and its derivatives have been studied for their carcinogenic effects. Studies using n-butyl- and n-propylhydrazine hydrochlorides in mice demonstrated tumorigenicity, revealing the incidence of lung tumors and other neoplasms, emphasizing the need for caution due to the widespread use of substituted hydrazines in the environment (Nagel, Shimizu, & Tóth, 1975).
Insecticidal Activity
- Research into N-tert-butyl-N,N'-diacylhydrazines, which are nonsteroidal ecdysone agonists, reveals their application as environmentally friendly pest regulators. These compounds, including derivatives containing 1,2,3-thiadiazole, have shown promising insecticidal activities against various pests, suggesting their potential in novel pesticide development (Wang et al., 2011).
Chemical Interactions in Cancer Research
- Studies on disulfiram and related compounds like sec-butyldisulfide have explored their interactions with carcinogens like 1,2-dimethylhydrazine. These investigations help understand the metabolic pathways and potential inhibitory mechanisms in cancer research (Fiala et al., 1977).
Environmental Biodegradation
- The environmental persistence of butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), a dinitroaniline herbicide, has led to research on biodegradation by specific bacteria. This study explores a novel pathway for butralin's biotransformation, contributing to the understanding of environmental remediation of such compounds (Ghatge et al., 2020).
Cross-Coupling Reactions in Organic Chemistry
- Arylhydrazines, closely related to this compound, are valuable in organic chemistry for synthesizing a variety of biologically active molecules. Their use in oxidative cross-coupling reactions has been crucial for advancements in this field (Hosseinian et al., 2018).
Chemical Process Optimization
- The hydrolysis of sec-butyl acetate (SBAC) to sec-butyl alcohol (SBA), a crucial chemical intermediate, has been studied for process optimization. This research is essential for understanding the environmental, exergy, and economic aspects of chemical production processes [(Huajie et al., 2021
Safety and Hazards
Biochemical Analysis
Molecular Mechanism
It is unclear how sec-Butylhydrazine interacts with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
properties
IUPAC Name |
butan-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSUYFSIKDDLOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338217 | |
Record name | sec-Butylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30924-14-2 | |
Record name | sec-Butylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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